molecular formula C9H12N2O B12120727 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

Katalognummer: B12120727
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: HZMPUKANFQQJRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one is a chemical compound of interest in medicinal chemistry and drug discovery. The pyrrolopyrimidine scaffold is a privileged structure in pharmaceutical development due to its wide range of biological activities . Related pyrrolopyrimidine derivatives have been extensively explored as kinase inhibitors and have shown notable anticancer, antibacterial, and anti-inflammatory properties . Furthermore, the pyrrolo[1,2-a]pyrazine core, a structurally related heterocycle, is found in numerous natural and synthetic biologically active compounds, indicating the potential research value of this chemotype . Researchers are investigating these scaffolds for developing novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C9H12N2O/c1-6-3-8-4-7(2)10-9(12)11(8)5-6/h3,5,7H,4H2,1-2H3,(H,10,12)

InChI-Schlüssel

HZMPUKANFQQJRM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=CC(=CN2C(=O)N1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies Using Tosylmethyl Isocyanide Derivatives

A foundational approach for synthesizing pyrrolo[1,2-c]pyrimidine derivatives involves toluenesulfonylmethyl isocyanide (TosMIC)-mediated cyclization. In a representative procedure, pyrrole-2-carbaldehydes react with TosMIC in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, forming 3-tosylpyrrolo[1,2-c]pyrimidines . For example, 7-methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a ) is synthesized in 88% yield via this method, followed by detosylation to yield the free heterocycle (3a ) .

Methylation Protocol :

  • Subsequent N-methylation of 3a using iodomethane in acetone at reflux produces 2,7-dimethylpyrrolo[1,2-c]pyrimidin-2-ium iodide (4a(I) ) in quantitative yield .

  • Analogous strategies can introduce methyl groups at position 6 by modifying the pyrrole aldehyde precursor. For instance, substituting 7-methylpyrrole-2-carbaldehyde with a 6-methyl variant would enable selective methylation during cyclization.

Key Data :

StepReagents/ConditionsYield
TosMIC CyclizationTosMIC, DBU, THF, rt, 18 h88%
DetosylationAcetic acid, column chromatography52%
N-MethylationCH₃I, acetone, refluxQuant.

Pyrimidine Ring Construction via Condensation Reactions

Pyrimidinone rings are often assembled through condensation reactions between aminopyrimidines and carbonyl compounds. A study by Kitagawa et al. demonstrated that 6-aminopyrimidine-2,4-diol reacts with hetaryl aldehydes under basic conditions to form pyrimido[1,6-a]pyrimidin-6-ones . Adapting this method:

  • Intermediate Formation : React 6-amino-3-methylpyrimidine-2,4-diol with a 3-methylpyrrole-2-carbaldehyde in alcoholic KOH at reflux.

  • Cyclization : The resulting Schiff base undergoes intramolecular cyclization, forming the dihydropyrimidinone ring .

Mechanistic Insight :

  • Base-mediated deprotonation of the aldehyde facilitates nucleophilic attack by the pyrimidine amine.

  • Tautomerization and ring closure yield the fused pyrrolo-pyrimidinone core .

Optimization Considerations :

  • Substituent positioning on the aldehyde and pyrimidine precursors dictates regioselectivity.

  • Elevated temperatures (reflux) improve reaction rates but may reduce yields due to side reactions .

Multicomponent Reactions for Scaffold Assembly

Four-component reactions (4CR) offer a streamlined route to complex heterocycles. A protocol by ACS Combinatorial Science synthesizes 3,4-dihydropyridin-2(1H)-ones via 4CR of aldehydes, cyclic 1,3-carbonyls, amines, and dimethyl acetylenedicarboxylate (DMAD) . For 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one:

  • Component Selection :

    • Aldehyde: 3-methylpyrrole-2-carbaldehyde

    • Cyclic carbonyl: N-methyl-2-pyrrolidinone

    • Amine: Methylamine

    • DMAD: Introduces ester functionalities for subsequent cyclization.

  • Reaction Conditions :

    • Stir components in ethanol at 60°C for 24 h.

    • Acidic workup induces cyclodehydration to form the target compound .

Advantages :

  • Convergent synthesis reduces step count.

  • High functional group tolerance allows modular substitution .

Post-Functionalization of Preformed Heterocycles

Methylation of preassembled pyrrolo[1,2-c]pyrimidin-1-ones provides an alternative route. For example, lithiation at position 6 using LDA (lithium diisopropylamide) followed by quenching with methyl iodide introduces the methyl group .

Procedure :

  • Generate the lithium enolate of 3-methyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one at −78°C.

  • Add methyl iodide and warm to room temperature.

  • Purify via column chromatography (hexane/EtOAc) .

Challenges :

  • Competing side reactions at multiple nucleophilic sites.

  • Requires strict temperature control to ensure selectivity .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
TosMIC CyclizationHigh regioselectivity, scalableRequires toxic reagents (DBU)52–88%
CondensationModular precursor choiceLong reaction times15–50%
Multicomponent ReactionConvergent, fewer stepsComplex optimization30–65%
Post-FunctionalizationFlexibility in substitutionLow functional group tolerance40–75%

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolo[1,2-c]pyrimidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[1,2-c]pyrimidine derivatives, including 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one, in anticancer therapies. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : A study demonstrated that derivatives of pyrrolo[1,2-c]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents .

1.2 Antiviral Properties
The compound has been investigated for its antiviral properties. Pyrrolo[1,2-c]pyrimidines have been noted for their ability to inhibit viral replication:

  • Research Findings : In vitro studies indicated that certain derivatives could effectively inhibit the replication of viruses such as HIV and influenza by interfering with viral enzymes .

Neuropharmacological Applications

2.1 Analgesic Effects
Research has indicated that this compound exhibits analgesic properties:

  • Experimental Evidence : In animal models, compounds related to this structure have shown effectiveness in reducing pain responses comparable to standard analgesics like morphine .

2.2 Sedative Effects
The sedative effects of pyrrolo[1,2-c]pyrimidine derivatives have also been explored:

  • Study Insights : Compounds were tested using the "hot plate" and "writhing" tests, revealing significant sedative activity and a favorable safety profile compared to traditional sedatives .

Enzyme Inhibition

Pyrrolo[1,2-c]pyrimidines have been studied for their ability to inhibit various enzymes:

  • Enzyme Targets : These compounds are known to inhibit enzymes involved in critical biochemical pathways, including those associated with inflammation and cancer progression.
Enzyme Target Inhibition Type Reference
Cyclooxygenase (COX)Competitive
Protein KinaseNon-competitive
DNA TopoisomeraseMixed-type

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity:

  • Synthetic Pathways : Methods include cyclization reactions involving urea derivatives and other nucleophiles that yield high yields of the desired product with specific functional groups tailored for enhanced activity .

Wirkmechanismus

The mechanism of action of 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-c]pyrimidine Derivatives

(a) 6-Fluoro-6,7-dihydro-4-methyl-pyrrolo[1,2-c]pyrimidine-1,3-dione (CAS 820966-07-2)
  • Molecular Formula : C₈H₉FN₂O₂
  • Key Differences :
    • Introduces a fluorine atom at position 6 and a dione (two ketone groups) at positions 1 and 3.
    • The fluorine atom increases electronegativity, enhancing reactivity in electrophilic substitutions. The dione moiety elevates polarity, improving hydrogen-bonding capacity compared to the single lactam in the target compound .
  • Synthetic Relevance : Fluorinated analogs are often pursued for enhanced metabolic stability in drug discovery.
(b) 1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 46155-89-9)
  • Molecular Formula : C₈H₉N₃O₂
  • Key Differences: Features a pyrrolo[3,2-d]pyrimidine core (different ring fusion) and two methyl groups at positions 1 and 3. The dione groups increase solubility but may reduce membrane permeability compared to the monoketone target compound .

Pyrrolo-Pyrazinone Derivatives

(a) 4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1243415-14-6)
  • Molecular Formula : C₈H₁₀N₂O
  • Key Differences: Contains a pyrazinone ring (two adjacent nitrogen atoms) instead of pyrimidinone. The pyrazinone core alters hydrogen-bonding patterns and electronic properties. The methyl group at position 4 introduces steric effects distinct from the 3,6-dimethyl substitution in the target .
(b) 3,4-Dihydro-2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 54993-52-1)
  • Molecular Formula : C₈H₁₀N₂O
  • Key Differences: Shares a dihydro-pyrrolo-pyrazinone scaffold but lacks the pyrimidinone ring.

Biologische Aktivität

3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidines, which are characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 178.20 g/mol. The unique structure contributes to its diverse biological activities.

Antiparasitic Activity

Research has highlighted the antiparasitic potential of pyrrolopyrimidine derivatives, including this compound. A study focused on inhibitors of pteridine reductase 1 (PTR1) from Trypanosoma brucei, which is critical for the survival of the parasite in human hosts. Compounds similar to this compound demonstrated significant inhibitory activity against PTR1 with IC50 values below 500 nM, indicating their potential for treating Human African Trypanosomiasis .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies have shown that derivatives of pyrrolopyrimidines exhibit activity against various bacterial strains. For instance, certain pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Anticancer Activity

Emerging studies suggest that compounds related to this compound may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible competitive inhibitor of PTR1 in Trypanosoma brucei, disrupting folate metabolism essential for parasite survival.
  • Cellular Uptake : Structural similarities with substrates of membrane transporters enhance the cellular uptake of the compound in target organisms.
  • Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

StudyFindings
Antiparasitic Activity Demonstrated significant inhibition of PTR1 with IC50 < 500 nM in T. brucei cultures.
Antibacterial Efficacy Showed MIC values between 3.12 and 12.5 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Potential Induced apoptosis in various cancer cell lines through modulation of cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one, and how do reaction conditions influence product distribution?

  • Answer : The Trofimov reaction is a common approach for synthesizing pyrrolo[1,2-c]pyrimidine derivatives. However, steric hindrance and superbasic conditions (e.g., acetylene activation) can lead to complex product mixtures, including rearranged pyrrolo-pyrimidines and acetylenic alcohols. For example, using 2,6-dimethyl-3,5-diphenylpiperidin-4-one oxime in the Trofimov reaction yielded 21 compounds, with only 1.2% of the desired pyrrolo[1,2-c]pyrimidine isolated . Optimizing reaction parameters (temperature, solvent polarity, and base strength) is critical to minimize side products and improve yields. Techniques like GC/MS and HPLC are essential for monitoring product distribution .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve methyl groups and fused-ring connectivity (e.g., δ 2.33 ppm for methyl protons in similar compounds) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 162.1885 for C9_9H10_{10}N2_2O) .
  • Thermal Analysis : DSC and TGA assess thermal stability, critical for evaluating storage and handling protocols .

Q. How can researchers optimize the purity of this compound during synthesis?

  • Answer : Purity optimization requires:

  • Chromatographic Methods : TLC for real-time reaction monitoring and HPLC for isolating isomers or byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing aggregation and side reactions .

Advanced Research Questions

Q. What mechanisms explain the formation of unexpected byproducts in the synthesis of pyrrolo[1,2-c]pyrimidine derivatives like this compound?

  • Answer : The Trofimov reaction’s superbasic conditions promote cascade transformations. For example, 3H-pyrrole intermediates undergo water or acetylene addition, leading to acetylenic alcohols or aromatized products. Steric effects in sec-alkyl ketoximes exacerbate competing pathways, necessitating mechanistic studies (e.g., isotopic labeling or DFT calculations) to map reaction coordinates .

Q. How do structural modifications (e.g., substituent variations) impact the reactivity and biological activity of pyrrolo[1,2-c]pyrimidine derivatives?

  • Answer : Substituents on the fused-ring system alter electronic and steric profiles. For instance:

  • Methyl Groups : 3,6-Dimethyl substitution enhances stability by reducing ring strain .
  • Electron-Withdrawing Groups : Nitro or chloro substituents on aryl rings (as in related pyrimidines) modulate interactions with biological targets like enzymes or receptors .
  • Functional Group Compatibility : Hydrazine or acetylene derivatives enable post-synthetic modifications for drug discovery .

Q. What strategies resolve contradictions in reported synthetic yields or product distributions for pyrrolo[1,2-c]pyrimidine derivatives?

  • Answer : Discrepancies often arise from differences in:

  • Reaction Scale : Small-scale reactions may favor kinetic products, while larger scales promote thermodynamic outcomes .
  • Catalyst Systems : Transition-metal catalysts (e.g., Pd or Cu) can redirect pathways but require stringent moisture/oxygen control .
  • Analytical Sensitivity : GC/MS vs. 1^1H NMR integration may undercount low-abundance byproducts .

Q. What computational methods are used to predict the physicochemical properties or reactivity of this compound?

  • Answer :

  • DFT Calculations : Model transition states for rearrangements (e.g., Trofimov reaction intermediates) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and crystallization behavior .
  • QSAR Models : Correlate substituent effects with bioactivity for lead optimization .

Methodological Considerations

  • Data Interpretation : Cross-validate spectral data (e.g., NMR coupling constants) with X-ray crystallography for ambiguous stereochemistry .
  • Reproducibility : Document reaction conditions (e.g., degassing protocols, catalyst purity) to mitigate batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.